

Technical Guide: (R)-(4-Benzylmorpholin-3-yl)methanol

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Compound of Interest

Compound Name: (r)-(4-Benzylmorpholin-3-yl)methanol

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Introduction

(R)-(4-Benzylmorpholin-3-yl)methanol is a chiral organic compound belonging to the morpholine class of heterocycles. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. The specific stereochemistry at the C3 position, along with the N-benzyl substitution, provides a unique three-dimensional structure that can lead to specific interactions with biological targets. This technical guide provides a comprehensive overview of the available data on **(R)-(4-Benzylmorpholin-3-yl)methanol**, including its chemical properties, synthesis, and known biological context.

Chemical Identification and Properties

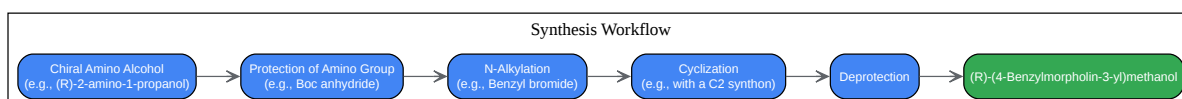
A definitive CAS number for the free base of **(R)-(4-Benzylmorpholin-3-yl)methanol** has not been prominently cited in public databases. However, related compounds have established identifiers.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
(4-Benzylmorpholin-3-yl)methanol (Racemate)	110167-20-9	C ₁₂ H ₁₇ NO ₂	207.27	Racemic mixture of (R) and (S) enantiomers.[1][2]
(R)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride	714971-27-4	C ₁₂ H ₁₈ ClNO ₂	243.73	Hydrochloride salt of the (R)-enantiomer.[3][4]
(S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride	916483-67-5	C ₁₂ H ₁₈ ClNO ₂	243.73	Hydrochloride salt of the (S)-enantiomer.[3]
(S)-(4-Benzylmorpholin-3-yl)methanol	101376-25-4	C ₁₂ H ₁₇ NO ₂	207.27	Free base of the (S)-enantiomer.[5]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **(R)-(4-Benzylmorpholin-3-yl)methanol** are not readily available in peer-reviewed literature, general strategies for the enantioselective synthesis of 3-substituted morpholines can be adapted. These methods often involve the use of chiral starting materials or chiral catalysts.

A plausible synthetic approach would involve the use of a chiral amino alcohol as a precursor. The general workflow for such a synthesis can be conceptualized as follows:



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A generalized synthetic workflow for chiral morpholine derivatives.

General Experimental Considerations (Hypothetical Protocol):

- **Starting Material:** A suitable chiral amino alcohol, such as (R)-2-amino-1,3-propanediol, would be selected.
- **Protection:** The amino group would be protected, for instance, with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.
- **N-Benzoylation:** The protected amino alcohol would then be N-benzoylated using benzoyl bromide in the presence of a suitable base.
- **Cyclization:** The resulting intermediate would be cyclized to form the morpholine ring. This can be achieved through various methods, including reaction with a dielectrophile like 1,2-dibromoethane or a related synthon.
- **Deprotection and Functional Group Manipulation:** Finally, any protecting groups would be removed, and further functional group manipulations would be carried out if necessary to yield the target compound.

It is crucial for researchers to perform thorough characterization (e.g., NMR, mass spectrometry, and chiral HPLC) to confirm the structure and enantiomeric purity of the synthesized compound.

Biological Activity and Potential Signaling Pathways

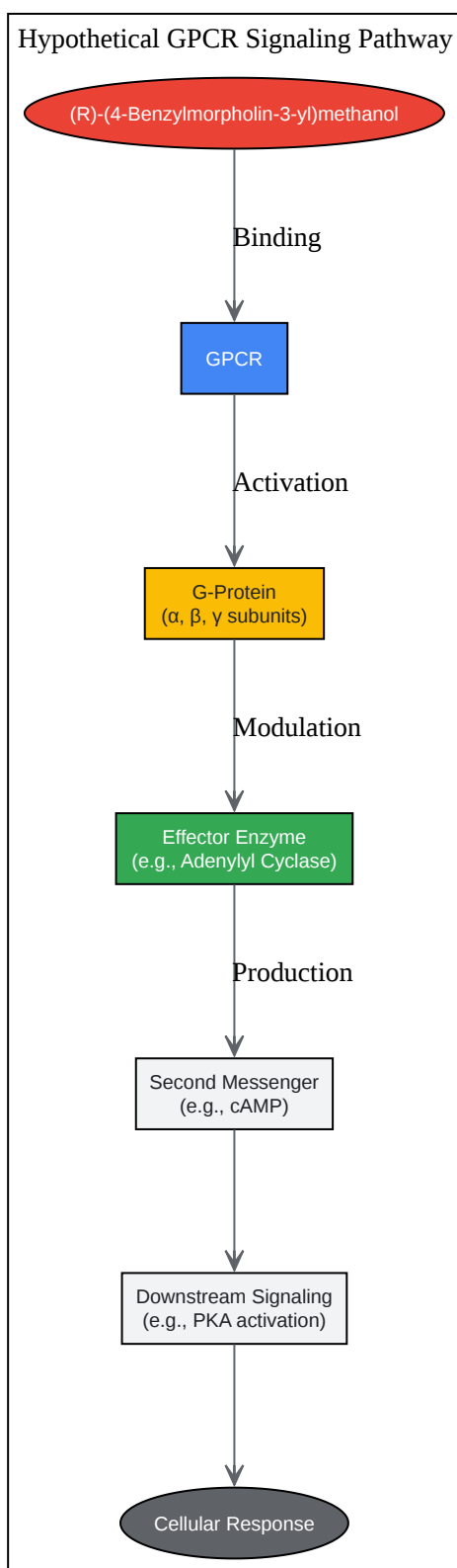
Direct pharmacological data for **(R)-(4-Benzylmorpholin-3-yl)methanol** is scarce in the public domain. However, studies on the corresponding (S)-enantiomer and other morpholine derivatives provide valuable insights into the potential biological activities of this class of compounds.

Enantiomers of chiral drugs often exhibit different pharmacological and toxicological profiles. For instance, the (S)-enantiomer of a related compound, (S)-(4-benzylmorpholin-3-yl)methanol hydrochloride, has been investigated for its potential as an antidepressant, antinociceptive, and neuroprotective agent. It is plausible that the (R)-enantiomer could interact with similar

biological targets, but with different affinity and efficacy, or it might possess a distinct pharmacological profile.

The morpholine nucleus is a common feature in many biologically active compounds, including kinase inhibitors and central nervous system (CNS) active agents. The benzyl group can also contribute to binding at various receptors through hydrophobic and aromatic interactions.

A hypothetical signaling pathway that could be modulated by a chiral morpholine derivative targeting a G-protein coupled receptor (GPCR) is illustrated below.



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A potential GPCR signaling pathway modulated by a chiral ligand.

Conclusion

(R)-(4-Benzylmorpholin-3-yl)methanol represents a chiral building block with potential for the development of novel therapeutic agents. While specific data for this enantiomer is limited, the broader knowledge of morpholine-containing compounds suggests that it warrants further investigation. The synthesis of this compound can likely be achieved through established methods of asymmetric synthesis. Future research should focus on the stereoselective synthesis, purification, and comprehensive pharmacological evaluation of **(R)-(4-Benzylmorpholin-3-yl)methanol** to elucidate its specific biological activities and potential therapeutic applications. The distinct stereochemistry of this compound makes it a person of interest for structure-activity relationship studies, particularly in comparison to its (S)-enantiomer.

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